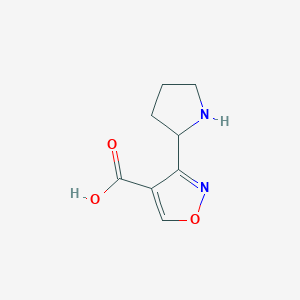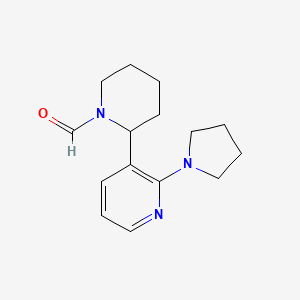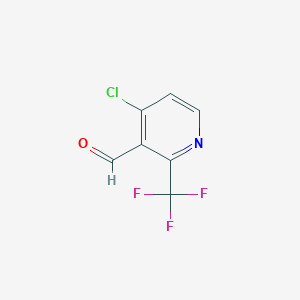
4-Chloro-2-(trifluoromethyl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(trifluoromethyl)nicotinaldehyde is an organic compound with the chemical formula C7H3ClF3NO. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ether. This compound is used in various chemical syntheses and has applications in the production of agricultural chemicals, pharmaceuticals, and other organic compounds .
Métodos De Preparación
The synthesis of 4-Chloro-2-(trifluoromethyl)nicotinaldehyde can be achieved through several methods. One common method involves the cyclization reaction of dicyanofluoroacetamide with N-hydroxyethylsulfonamide salts. Another method includes the oxycarbonylation of 4-chloro-2-(trifluoromethyl)pyridine-3-methanol . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Chloro-2-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols
Aplicaciones Científicas De Investigación
4-Chloro-2-(trifluoromethyl)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds and fluorinated molecules.
Biology: This compound is used in the development of bioactive molecules and as a building block in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents, including antibiotics and antifungal agents.
Industry: It is used in the production of agricultural chemicals such as pesticides and herbicides
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4-Chloro-2-(trifluoromethyl)nicotinaldehyde can be compared with similar compounds such as:
4-Chloro-2-(trifluoromethyl)nicotinic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde: This compound has a similar structure but with different substitution patterns, affecting its chemical properties and uses
Propiedades
Número CAS |
1211583-98-0 |
|---|---|
Fórmula molecular |
C7H3ClF3NO |
Peso molecular |
209.55 g/mol |
Nombre IUPAC |
4-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-1-2-12-6(4(5)3-13)7(9,10)11/h1-3H |
Clave InChI |
OCHISXJNCQENLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1Cl)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


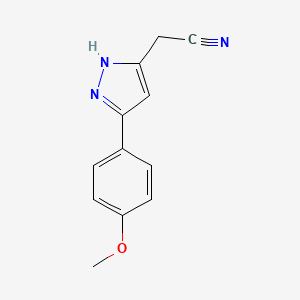

![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11811652.png)

![3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B11811657.png)


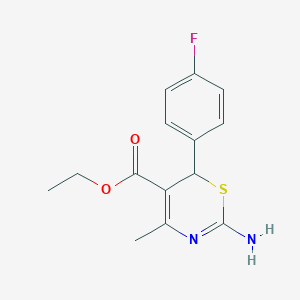
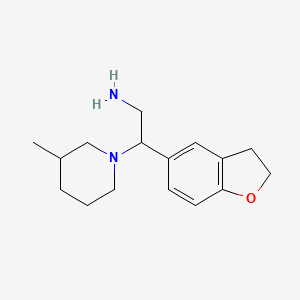

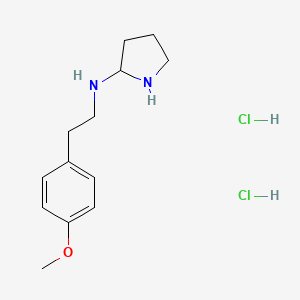
![2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11811711.png)
